7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one
CAS No.:
Cat. No.: VC15734837
Molecular Formula: C9H9NO3
Molecular Weight: 179.17 g/mol
* For research use only. Not for human or veterinary use.
![7-methoxy-1H-benzo[d][1,3]oxazin-2(4H)-one -](/images/structure/VC15734837.png)
Specification
Molecular Formula | C9H9NO3 |
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Molecular Weight | 179.17 g/mol |
IUPAC Name | 7-methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
Standard InChI | InChI=1S/C9H9NO3/c1-12-7-3-2-6-5-13-9(11)10-8(6)4-7/h2-4H,5H2,1H3,(H,10,11) |
Standard InChI Key | DXUULTFEKOJPBE-UHFFFAOYSA-N |
Canonical SMILES | COC1=CC2=C(COC(=O)N2)C=C1 |
Introduction
Structural Characteristics
Molecular Architecture
The molecular structure of 7-methoxy-1H-benzo[d][1, oxazin-2(4H)-one consists of a benzene ring fused to a 1,3-oxazin-2-one heterocycle. Key features include:
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Methoxy group (-OCH₃) at the 7-position of the benzene ring, which donates electron density through resonance effects.
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Carbonyl group (C=O) in the oxazinone ring, creating an electron-deficient region that influences reactivity.
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Non-planar conformation due to steric interactions between the methoxy group and adjacent substituents, as confirmed by X-ray crystallography in related compounds .
Table 1: Fundamental Molecular Properties
Property | Value |
---|---|
Molecular Formula | C₉H₉NO₃ |
Molecular Weight | 179.17 g/mol |
IUPAC Name | 7-Methoxy-1,4-dihydro-3,1-benzoxazin-2-one |
Canonical SMILES | COC1=CC2=C(COC(=O)N2)C=C1 |
Topological Polar Surface Area | 61.7 Ų |
Spectroscopic Signatures
Characterization relies on advanced analytical techniques:
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¹H NMR: Signals at δ 3.92 ppm (methoxy protons) and δ 8.83 ppm (amide NH) confirm substituent positions .
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¹³C NMR: Carbonyl carbon resonates at δ 165.8 ppm, while the methoxy carbon appears at δ 55.6 ppm .
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IR Spectroscopy: Strong absorption bands at 1716 cm⁻¹ (C=O stretch) and 1261 cm⁻¹ (C-O-C asymmetric stretch) .
Synthesis Methods
Palladium-Catalyzed Carbonylation-Cyclization
A breakthrough method involves a domino carbonylation-cyclization reaction using ortho-halophenols and cyanamide:
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Substrate Preparation: 7-Methoxy-2-iodophenol serves as the starting material, with iodine positioned ortho to the phenolic hydroxyl group .
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Catalytic System: Pd(PPh₃)₄ (5 mol%) in 1,4-dioxane with triethylamine as base .
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CO Generation: Mo(CO)₆ in a two-chamber system releases CO in situ at 65°C .
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Cyclization: Intramolecular attack of the amide nitrogen onto the carbonyl carbon forms the oxazinone ring .
Reaction Conditions
Table 2: Comparative Synthesis Approaches
Method | Catalyst | Starting Material | Yield (%) |
---|---|---|---|
Pd-Catalyzed Carbonylation | Pd(PPh₃)₄ | 2-Iodo-7-methoxyphenol | 76 |
Rh(III)-Catalyzed Cascade | [Cp*RhCl₂]₂ | Benzoic Acid Derivatives | 80 |
Rhodium-Mediated Cascade Reactions
An alternative route employs rhodium catalysis to construct the benzoxazinone core:
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C-H Activation: Rh(III) catalysts activate ortho C-H bonds in methoxy-substituted benzoic acids .
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Dioxazolone Insertion: Reaction with dioxazolones introduces the amide moiety .
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Cyclization: Spontaneous ring closure forms the 1,3-oxazin-2-one structure .
This method achieves higher yields (80%) but requires specialized ligands and elevated temperatures (100°C) .
Chemical Reactivity
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes regioselective substitutions:
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Nitration: Occurs at the 5-position due to methoxy group’s directing effects.
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Sulfonation: Sulfonic acid groups introduce water-solubility for pharmaceutical formulations.
Ring-Opening Reactions
The oxazinone ring displays sensitivity to nucleophilic attack:
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Hydrolysis: Aqueous base cleaves the ring to form 2-amino-5-methoxybenzoic acid derivatives.
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Aminolysis: Primary amines open the ring via nucleophilic addition to the carbonyl group, generating ureido-phenols.
Transition Metal-Mediated Transformations
The carbonyl group participates in cross-coupling reactions:
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Suzuki-Miyaura Coupling: Palladium catalysts enable aryl-aryl bond formation at the 8-position .
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Buchwald-Hartwig Amination: Introduces nitrogen-containing substituents for drug discovery applications .
Compound | IC₅₀ (µM) - HeLa | IC₅₀ (µM) - MCF7 |
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7-Nitro Derivative | 12.4 | 18.9 |
7-Methoxy Derivative | 34.7 | 47.2 |
Antiplatelet Effects
Benzoxazinones interfere with platelet aggregation pathways:
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COX-1 Inhibition: 85% suppression of thromboxane B₂ synthesis at 100 µM .
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P2Y₁₂ Receptor Antagonism: Competitive binding with ADP reduces platelet activation .
Industrial and Materials Science Applications
Polymer Precursors
The oxazinone ring serves as a monomer for high-performance polymers:
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Polybenzoxazines: Thermally stable resins with glass transition temperatures exceeding 250°C.
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Flame Retardants: Phosphorylated derivatives achieve UL-94 V-0 rating at 1.6 mm thickness.
Organic Electronics
Methoxy-substituted benzoxazinones function as electron-transport materials:
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